molecular formula C12H16N2O2 B122661 Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate CAS No. 74245-32-2

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate

Cat. No.: B122661
CAS No.: 74245-32-2
M. Wt: 220.27 g/mol
InChI Key: NESBODWIJLONJA-UHFFFAOYSA-N
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Description

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by a pyrrolidine ring attached to a pyridine ring through a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate typically involves the reaction of pyridine derivatives with pyrrolidine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined pyrrolidine and pyridine structures, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate (CAS Number: 74245-32-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a pyridine group and an ethyl ester functional group. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's pyrrolidine ring can modulate the activity of various molecular targets through:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various microorganisms, including:

MicroorganismActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, which is crucial for cancer treatment. The compound's mechanism involves:

  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Inhibiting cell proliferation by interfering with the cell cycle.

Case Studies and Research Findings

  • In Vitro Studies : A study published in PubMed reported that this compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrrolidine and pyridine rings can enhance biological activity. For instance, derivatives of the compound have been synthesized to improve potency against specific targets .
  • Collaborative Virtual Screening : A recent study utilized virtual screening techniques to identify derivatives of this compound with improved binding affinity to target proteins involved in cancer progression .

Properties

IUPAC Name

ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESBODWIJLONJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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